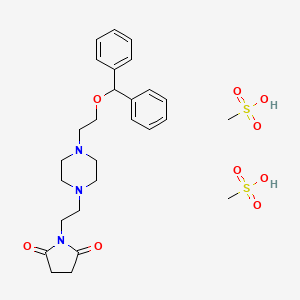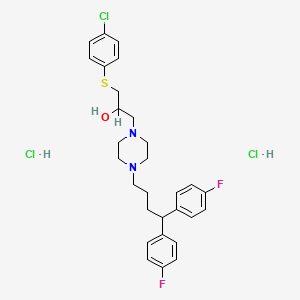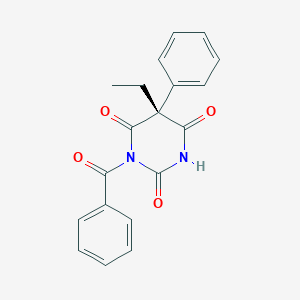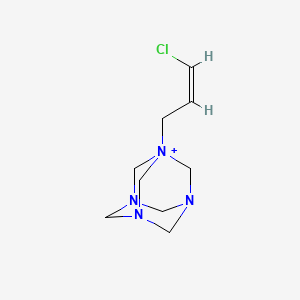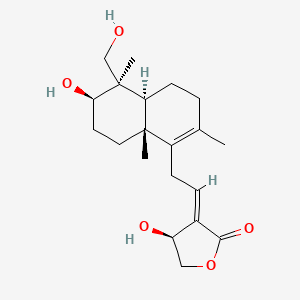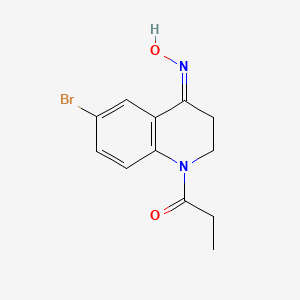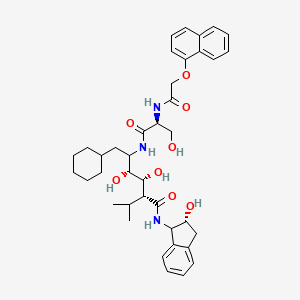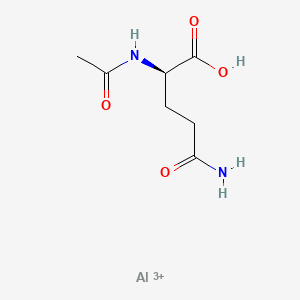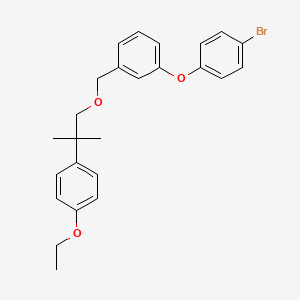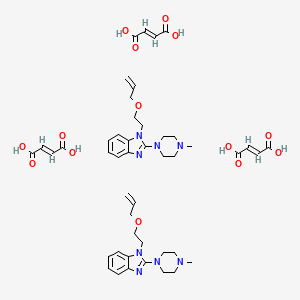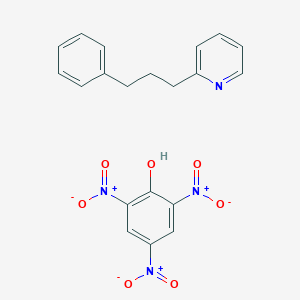
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate is a complex organic compound with a unique structure that combines a pyridine ring with a phenylpropyl group and a trinitrophenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate typically involves the reaction of 2-(3-Phenylpropyl)pyridine with 2,4,6-trinitrophenol under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the trinitrophenolate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups in the trinitrophenolate moiety can be reduced to amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. The trinitrophenolate moiety can interact with electron-rich sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenylpropyl)pyridine: Lacks the trinitrophenolate moiety, resulting in different chemical properties and reactivity.
2,4,6-Trinitrophenol (Picric Acid): Contains the trinitrophenolate moiety but lacks the pyridine and phenylpropyl groups.
Uniqueness
2-(3-Phenylpropyl)pyridine 2,4,6-trinitrophenolate is unique due to its combination of a pyridine ring, phenylpropyl group, and trinitrophenolate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2110-17-0 |
|---|---|
Molecular Formula |
C20H18N4O7 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-(3-phenylpropyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5,7-8,10,12H,6,9,11H2;1-2,10H |
InChI Key |
MRLFYPJUZFKRTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




